1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one
1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one
Brand Name:
Vulcanchem
CAS No.:
17472-57-0
VCID:
VC21045380
InChI:
InChI=1S/C22H30N2O/c1-3-19(25)24-17-9-6-5-8-16(17)22-13-15-23-14-7-11-21(4-2,20(22)23)12-10-18(22)24/h5-6,8-9,18,20H,3-4,7,10-15H2,1-2H3/t18-,20-,21-,22-/m1/s1
SMILES:
CCC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=CC=CC=C51)CC
Molecular Formula:
C22H30N2O
Molecular Weight:
338.5 g/mol
1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one
CAS No.: 17472-57-0
Cat. No.: VC21045380
Molecular Formula: C22H30N2O
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17472-57-0 |
|---|---|
| Molecular Formula | C22H30N2O |
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | 1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one |
| Standard InChI | InChI=1S/C22H30N2O/c1-3-19(25)24-17-9-6-5-8-16(17)22-13-15-23-14-7-11-21(4-2,20(22)23)12-10-18(22)24/h5-6,8-9,18,20H,3-4,7,10-15H2,1-2H3/t18-,20-,21-,22-/m1/s1 |
| Standard InChI Key | ZVJUOTFDVKNXIK-ZHHKINOHSA-N |
| Isomeric SMILES | CCC(=O)N1[C@@H]2CC[C@]3(CCCN4[C@H]3[C@]2(CC4)C5=CC=CC=C51)CC |
| SMILES | CCC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=CC=CC=C51)CC |
| Canonical SMILES | CCC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=CC=CC=C51)CC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator